Danofloxacin-d3 mesylate is a synthetic derivative of danofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is primarily utilized in veterinary medicine, particularly for treating respiratory diseases in livestock such as chickens and cattle. The compound is characterized by the incorporation of stable isotopes, which allows for enhanced tracking and quantification in pharmacokinetic studies.
Danofloxacin-d3 mesylate is derived from the parent compound danofloxacin, which was developed for veterinary applications. The mesylate form enhances its solubility and stability, making it suitable for various formulations. The synthesis of danofloxacin-d3 mesylate involves specific isotopic labeling, which is crucial for research and development purposes.
Danofloxacin-d3 mesylate belongs to the class of fluoroquinolone antibiotics. These compounds are known for their mechanism of action, which involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
The synthesis of danofloxacin-d3 mesylate typically involves the following steps:
The synthesis can be performed through various methods, including:
The molecular formula of danofloxacin-d3 mesylate is . Its structure features a fluoroquinolone core with a methanesulfonate group attached, enhancing its pharmacological properties.
Danofloxacin-d3 mesylate undergoes several chemical reactions typical of fluoroquinolones:
The stability of danofloxacin-d3 mesylate can be assessed through accelerated stability studies under various pH conditions and temperatures. These studies help in understanding its shelf life and storage requirements.
Danofloxacin-d3 mesylate exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and transcription processes, leading to bacterial cell death.
Danofloxacin-d3 mesylate is primarily used in veterinary medicine but also serves important roles in scientific research:
Danofloxacin-d3 mesylate is a deuterium-labeled analog of the veterinary fluoroquinolone antibiotic danofloxacin mesylate, specifically designed for advanced research applications. Its molecular structure incorporates three deuterium atoms (²H or D) at the N-methyl position of the diazabicycloheptane moiety, resulting in the molecular formula C₂₀H₂₁D₃FN₃O₆S and a molecular weight of 456.50 g/mol [4] [10]. This strategic isotopic substitution replaces the three hydrogen atoms in the methyl group (-CH₃) attached to the tertiary nitrogen of the diazabicycloheptane ring with deuterium atoms, forming a -CD₃ group [9].
Table 1: Molecular Characteristics of Danofloxacin-d3 Mesylate vs. Unlabeled Form
Characteristic | Danofloxacin-d3 Mesylate | Unlabeled Danofloxacin Mesylate |
---|---|---|
Molecular Formula | C₂₀H₂₁D₃FN₃O₆S | C₂₀H₂₄FN₃O₆S |
CAS Number (Unlabeled) | 119478-55-6 | 119478-55-6 |
Molecular Weight (g/mol) | 456.50 | 453.48 |
Isotopic Substitution | -CD₃ at diazabicycloheptane | -CH₃ at diazabicycloheptane |
Primary Research Use | Mass spectrometry internal standard | Pharmacological reference standard |
Synchrotron X-ray powder diffraction studies have elucidated the intricate crystal structure of danofloxacin mesylate (unlabeled form), providing insights relevant to its deuterated analog. The compound crystallizes in the triclinic space group P1 (No. 1) with unit cell parameters a = 6.77474(8) Å, b = 12.4973(4) Å, c = 12.82826(28) Å, α = 84.8709(29)°, β = 87.7501(10)°, γ = 74.9916(4)°, and a unit cell volume of 1044.723(11) ų with Z = 2 (two formula units per unit cell) [3] [8].
Structural Organization:The crystal structure exhibits alternating cationic (danofloxacin) and anionic (mesylate) layers oriented parallel to the ac-plane. The oxoquinoline rings demonstrate parallel stacking along the a-axis, facilitating π-π interactions that contribute to lattice stability [3] [8].
Hydrogen Bonding Networks:Contrary to theoretical predictions for isolated cations, protonation occurs at N5 of the diazabicycloheptane ring rather than at the quinolone keto group. This protonation state significantly influences the hydrogen bonding architecture:
Table 2: Crystal Lattice Parameters of Danofloxacin Mesylate
Parameter | Value | Standard Uncertainty |
---|---|---|
a (Å) | 6.77474 | 0.00008 |
b (Å) | 12.4973 | 0.0004 |
c (Å) | 12.82826 | 0.00028 |
α (°) | 84.8709 | 0.0029 |
β (°) | 87.7501 | 0.0010 |
γ (°) | 74.9916 | 0.0004 |
Volume (ų) | 1044.723 | 0.011 |
Space Group | P1 | - |
Z | 2 | - |
Table 3: Hydrogen Bonding Interactions in Danofloxacin Mesylate Crystal
Interaction Type | Atoms Involved | Distance (Å) | Geometry |
---|---|---|---|
Intramolecular (O-H···O) | O(carboxyl)-H···O(carbonyl) | ~2.45 | Linear |
Cation-Cation (N-H···O) | N5-H···O(carboxyl) | 2.79–3.17 | Zig-zag chains |
Cation-Anion (C-H···O) | Multiple C-H groups to mesylate O | 3.17–3.45 | Varied orientations |
The structural and physicochemical differences between danofloxacin-d3 mesylate and its unlabeled counterpart (C₁₉H₂₀FN₃O₃·CH₄O₃S) are subtle yet functionally significant:
Isotopic Effects on Physicochemical Properties:Deuterium substitution minimally affects the electronic structure but induces measurable changes in molecular vibrations detectable via infrared and Raman spectroscopy. The C-D bond in the -CD₃ group vibrates at ~2200 cm⁻¹, distinct from the C-H stretch at ~2900 cm⁻¹, providing a spectroscopic signature for the labeled compound [4] [10]. Crucially, the pKa and aqueous solubility remain nearly identical to the unlabeled form due to retention of the protonation sites and overall molecular conformation [6] [9].
Crystallographic Implications:The deuterated derivative is expected to exhibit the same space group (P1) and similar lattice parameters as the unlabeled form. However, deuterium's lower zero-point vibrational energy may marginally strengthen hydrogen bonds involving the -CD₃ group (deuterium isotope effect), potentially influencing crystal packing stability [3] [8].
Bioanalytical Advantages:
Table 4: Functional Advantages of Deuterium Labeling in Research Applications
Application Domain | Advantage of Danofloxacin-d3 Mesylate | Key Citation |
---|---|---|
Quantitative Bioanalysis | Eliminates matrix effects via co-elution with analyte | [4] |
Metabolic Studies | Reduces demethylation rate; extends detection window | [6] |
Transporter Kinetics | Enables precise calculation of efflux ratios | [2] |
Multi-residue Analysis | Serves as internal standard for benzotriazole UV stabilizers | [9] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3